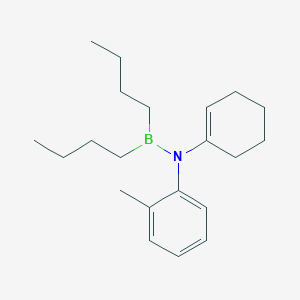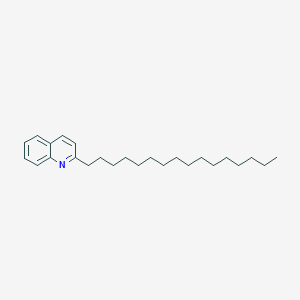
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalenone core and a bis(2-chloroethyl)amino group. It has been studied for its potential use in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalenone core, followed by the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has focused on its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone exerts its effects involves interactions with specific molecular targets and pathways. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone: shares similarities with other compounds that contain the bis(2-chloroethyl)amino group, such as nitrogen mustards.
Naphthalenone derivatives: Compounds with a naphthalenone core structure also share similarities in terms of their chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
63979-13-5 |
|---|---|
Molekularformel |
C20H18Cl2N2O |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]iminonaphthalen-1-one |
InChI |
InChI=1S/C20H18Cl2N2O/c21-11-13-24(14-12-22)16-7-5-15(6-8-16)23-19-9-10-20(25)18-4-2-1-3-17(18)19/h1-10H,11-14H2 |
InChI-Schlüssel |
AQCJZOGTECVUTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=O)C=CC(=NC3=CC=C(C=C3)N(CCCl)CCCl)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



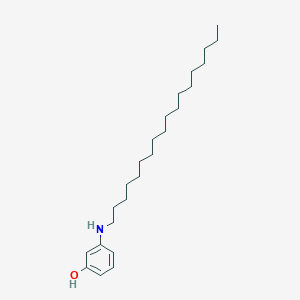
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


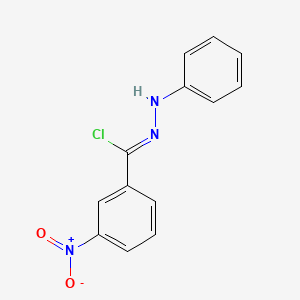

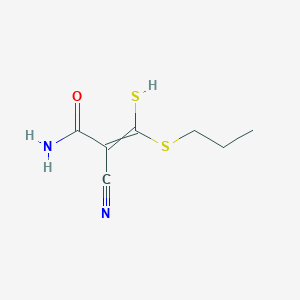

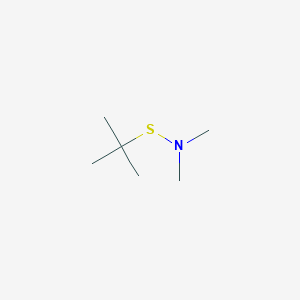
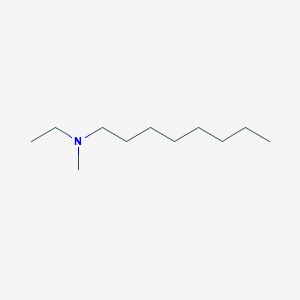
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
